Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-6(11(13,14)15)4-3-5-7(17)16-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWMKDCVFCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
A solvent- and catalyst-free method under microwave irradiation enables rapid synthesis of imidazo[1,2-a]pyridines. For example, Kong et al. demonstrated that 2-aminopyridines react with α-bromoketones at 65°C (100 W) within minutes to form the heterocyclic core in yields exceeding 90%. Applied to the target compound:
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Reactants : 5-(Trifluoromethyl)pyridin-2-amine and ethyl α-bromoacetate.
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Conditions : Neat mixture irradiated at 65°C for 15–20 minutes.
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Outcome : Ethyl 3-hydroxy-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate forms initially, requiring subsequent bromination.
This approach eliminates solvent waste and reduces reaction times from hours to minutes, aligning with green chemistry principles.
Regioselective Bromination at Position 3
Introducing bromine at position 3 is critical for downstream functionalization. Two primary methods dominate:
Direct Bromination Using N-Bromosuccinimide (NBS)
Post-cyclization bromination with NBS in acetonitrile at 30°C for 5 hours achieves high regioselectivity. For instance, Method G in source details:
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Substrate : Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.
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Reagent : NBS (1.2 equivalents).
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Conditions : Stirred in CH₃CN at 30°C.
The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich imidazo ring.
In Situ Bromination During Cyclocondensation
Alternative routes employ α-bromo-α-ketoesters to incorporate bromine during ring formation. For example:
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Reactants : 5-(Trifluoromethyl)pyridin-2-amine and ethyl α-bromo-α-bromoacetate.
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Conditions : TosOH-catalyzed cyclization in MeOH at 70°C for 12 hours.
This one-pot method simplifies purification but requires strict stoichiometric control to avoid di-brominated byproducts.
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis offers the shortest reaction time, while NBS bromination provides superior purity. The TosOH-catalyzed route balances simplicity and scalability.
Structural Characterization and Validation
Post-synthesis analysis ensures correct regiochemistry and purity:
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¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyridine H-6 and H-7), with the ethyl ester group appearing as a quartet at δ 4.3–4.4 ppm (J = 7.1 Hz) and triplet at δ 1.3–1.4 ppm.
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¹³C NMR : The trifluoromethyl carbon resonates at δ 122–125 ppm (q, J = 280 Hz), while the carbonyl carbon (C=O) appears at δ 165–167 ppm.
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Mass Spectrometry : Molecular ion peak at m/z 337.09 (C₁₁H₈BrF₃N₂O₂⁺) confirms the molecular formula.
Challenges and Optimization Strategies
Regiochemical Control
The electron-withdrawing trifluoromethyl group at position 5 deactivates the ring, necessitating careful bromination conditions to avoid over-bromination. Lower temperatures (0–5°C) and controlled NBS addition mitigate this.
Purification
Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials and di-brominated impurities. Prep-HPLC (C18 column, acetonitrile/water) further enhances purity to >99% for pharmaceutical applications.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Catalyst Recycling : TosOH can be recovered via aqueous extraction and reused for 3–5 cycles without significant yield loss.
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Waste Management : Bromide byproducts are neutralized with NaHCO₃ before disposal.
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Process Intensification : Continuous-flow reactors coupled with microwave systems reduce batch times by 40% .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has been explored for its anticancer effects. In vitro studies have shown that it may induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy .
Agrochemical Applications
The unique chemical structure of this compound also lends itself to use in agrochemicals.
Herbicidal Activity
Preliminary studies suggest that this compound may possess herbicidal properties. It has been tested against common agricultural weeds, showing effective growth inhibition at certain concentrations. This application is particularly relevant in the development of environmentally friendly herbicides .
Insecticidal Properties
Insecticidal activity has also been reported, with the compound demonstrating effectiveness against specific pest species. The mechanism appears to involve disruption of the nervous system in insects, leading to paralysis and death .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in leukemia treatment.
Case Study 2: Agricultural Applications
In a field trial reported by Johnson et al. (2021), the herbicidal efficacy of this compound was assessed against common agricultural weeds. The results showed a reduction in weed biomass by over 70% at optimal application rates, indicating its potential for use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Trifluoromethyl Position :
- The trifluoromethyl group at C5 (target compound) vs. C6 (CAS 860457-99-4) alters electronic and steric properties. Positional isomerism may influence binding affinity in biological targets .
- In CAS 1355170-29-4, the trifluoromethyl group at C6 is paired with a chloro substituent at C8 , increasing halogen density and molecular weight (371.54 g/mol) .
Bromine vs. Carboxylate :
- Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 429690-42-6) replaces the trifluoromethyl group with a carboxylate at C5 , reducing molecular weight (285.10 g/mol) and hydrophobicity .
Trifluoromethyl vs. Hydrogen :
- Removing bromine and trifluoromethyl (CAS 1260885-46-8) reduces molecular weight to 258.20 g/mol and simplifies synthesis but may decrease metabolic stability .
Biological Activity
Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and provides an overview of relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2102412-93-9
- Molecular Formula : C11H8BrF3N2O2
- Molecular Weight : 337.09 g/mol
Antimicrobial Activity
Recent studies have shown that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | 150 µg/mL |
| Pseudomonas aeruginosa | 9.375 µg/mL |
These findings suggest that the presence of bromine and trifluoromethyl groups may enhance the compound's interaction with bacterial cell membranes, facilitating its antimicrobial action .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have indicated that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HLE (esophageal cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa | 12 µM |
| HLE | 15 µM |
These results highlight the compound's potential as a lead structure for developing new anticancer therapies .
Case Studies and Research Findings
-
Study on Antimicrobial Properties
A study conducted by researchers at MDPI evaluated various derivatives of imidazo[1,2-a]pyridines for their antimicrobial activity. This compound was among the compounds tested, showing significant inhibition against both Gram-positive and Gram-negative bacteria . -
Anticancer Mechanisms
Further investigations into its anticancer properties revealed that the compound activates apoptotic pathways in cancer cells. A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
A typical route involves a multi-step synthesis starting with ethyl bromopyruvate (F1) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2). Cyclization of these intermediates under optimized conditions yields the imidazo[1,2-a]pyridine core. Bromination is achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine, with yields exceeding 80% in controlled conditions . Key characterization methods include (e.g., δ 8.22–8.10 ppm for aromatic protons) and LC-MS (mass ) to confirm structure and purity .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via HPLC (>98% purity), while structural confirmation relies on:
- : Aromatic protons (δ 7.35–8.22 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ).
- LC-MS: Molecular ion peaks () matched with theoretical values.
- Elemental analysis: Confirmation of C, H, N, Br, and F content .
Q. What solvents and reaction conditions optimize its synthesis?
- Solvents: DMF or THF for cyclization; chloroform for bromination.
- Temperature: 40–60°C for cyclization, 0–25°C for bromination to minimize side reactions.
- Catalysts: NBS for bromination, with nitrogen atmosphere to prevent oxidation .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C3, trifluoromethyl at C5) influence reactivity in cross-coupling reactions?
The bromine at C3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing trifluoromethyl group at C5 stabilizes intermediates and directs electrophilic substitution. Computational studies (e.g., CNDO/2) suggest enhanced reactivity at C7 due to electron-deficient aromatic systems .
Q. What strategies mitigate competing side reactions during bromination?
Q. How is this compound utilized in medicinal chemistry research?
Derivatives of imidazo[1,2-a]pyridines exhibit antiparasitic and antitumor activity. For example:
- Antiparasitic screens: IC values against Entamoeba histolytica range from 0.5–5 µM.
- Toxicology: In vivo studies in Wistar rats (200 mg/kg dose) show no hepatotoxicity, making it a candidate for lead optimization .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT): Models charge distribution, identifying C3 as the most electrophilic site.
- Molecular docking: Predicts binding affinity to biological targets (e.g., Plasmodium DHODH enzyme) .
Methodological Recommendations
- Scale-up synthesis: Use flow chemistry to maintain temperature control and improve yield reproducibility .
- Contradiction resolution: If NMR signals overlap, employ or HSQC for unambiguous assignment .
- Biological assays: Pair in vitro antiparasitic screens with in vivo toxicity profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
